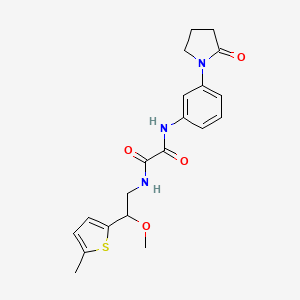

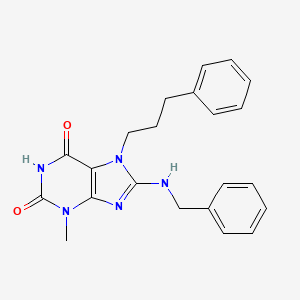

![molecular formula C12H7N7O4S B2984904 3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine CAS No. 251307-22-9](/img/structure/B2984904.png)

3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine” is a complex organic molecule that contains several functional groups, including nitro groups, a pyridine ring, a sulfanyl group, and a 1,2,4-triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyridine and 1,2,4-triazole rings would likely contribute to the compound’s aromaticity, while the nitro groups could potentially introduce some polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups . For example, the nitro groups could potentially make the compound more polar, while the aromatic rings could contribute to its stability .Applications De Recherche Scientifique

Nitration and Reduction Reactions

The transformation of certain pyridine derivatives through nitration and reduction reactions demonstrates the reactivity and potential applications of nitro pyridine compounds in synthesizing new heterocyclic structures. For example, the treatment of 3,4-bis(formylamino)pyridine with a nitric and sulfuric acid mixture afforded unexpected nitro triazolo pyridine derivatives, showcasing the compound's role in creating new molecular entities with potential applications in material science and pharmaceuticals (Yutilov & Smolyar, 2004).

Coordination Chemistry

The study of coordination complexes, such as the synthesis and structural analysis of nickel(II) complexes with pyridine and triazene ligands, illustrates the application of nitro pyridine compounds in coordination chemistry. These complexes provide insights into the structural dynamics of metal-ligand interactions, which are crucial for understanding catalysis, metalloenzyme activity, and the development of coordination compounds for various applications, including catalysis and material chemistry (Hörner et al., 2002).

Synthesis of Heterocyclic Compounds

The synthesis and characterization of benzimidazole derivatives carrying a pyridine moiety highlight the role of nitro pyridine compounds in constructing complex heterocycles. These methodologies are fundamental in the development of new pharmaceuticals, agrochemicals, and organic materials, demonstrating the compound's utility in synthetic organic chemistry (Prasad, Rani, & Anusha, 2018).

Material Science

Research into the properties and synthesis of new materials, such as transparent aromatic polyimides derived from thiophenyl-substituted benzidines, showcases the application of nitro pyridine compounds in material science. These studies contribute to the development of materials with specific optical, thermal, and mechanical properties, which are crucial for advanced electronics, coatings, and aerospace applications (Tapaswi et al., 2015).

Nuclear Chemistry

The development of bis(triazinyl) pyridines for selective extraction of americium(III) demonstrates the application of nitro pyridine compounds in nuclear waste management and the recovery of valuable actinides. This research is critical for the safe handling and environmental management of radioactive materials (Hudson et al., 2006).

Propriétés

IUPAC Name |

3-nitro-2-[3-(3-nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N7O4S/c20-18(21)8-3-1-5-13-10(8)17-7-15-12(16-17)24-11-9(19(22)23)4-2-6-14-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKHTZOHIFFQDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC(=N2)SC3=C(C=CC=N3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

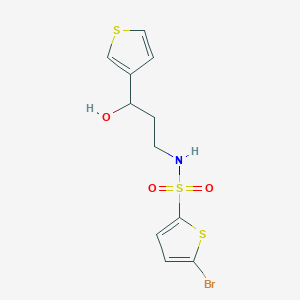

![N-(1-cyano-2-phenylethyl)-2-({4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2984821.png)

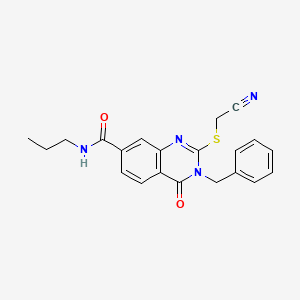

![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B2984824.png)

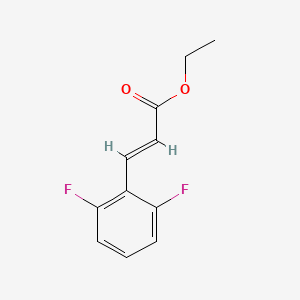

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2984833.png)

![3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2984837.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2984838.png)

![7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2984843.png)

![[2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2984844.png)